molecular formula C9H5F3N2O B6260560 4,4,4-TRIFLUORO-3-OXO-2-(PYRIDIN-3-YL)BUTANENITRILE CAS No. 1508762-05-7

4,4,4-TRIFLUORO-3-OXO-2-(PYRIDIN-3-YL)BUTANENITRILE

Cat. No.: B6260560
CAS No.: 1508762-05-7
M. Wt: 214.1
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile in the presence of a base . The reaction typically proceeds under cooling conditions to control the exothermic nature of the reaction. The product is then purified through distillation and crystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-yl)butanenitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

1508762-05-7

Molecular Formula

C9H5F3N2O

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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